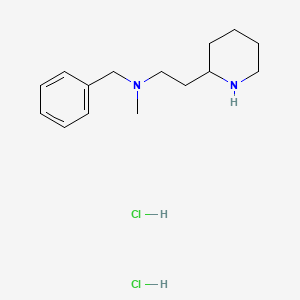

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride

Übersicht

Beschreibung

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride is a chemical compound with a complex structure that includes a benzyl group, a methyl group, and a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with n-methyl-2-(2-piperidinyl)-1-ethanamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound exhibits a range of applications in scientific research, particularly in the following areas:

Pharmacology

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride has been identified as a potential modulator of neurotransmitter systems, particularly in relation to:

- Dopaminergic Pathways : Initial studies suggest that this compound may influence dopamine receptor activity, which is crucial in treating neuropsychiatric disorders.

- Serotonergic Systems : The compound shows promise in modulating serotonin receptors, which could lead to applications in treating depression and anxiety disorders .

Neuropharmacology

Research indicates that this compound may possess antidepressant properties due to its interaction with serotonin receptors. Modifications to its structure have been shown to enhance binding affinity for specific receptor subtypes, suggesting pathways for developing new antidepressants.

Anticancer Research

Recent studies have explored the cytotoxic effects of piperidine derivatives, including this compound. It has demonstrated the ability to induce apoptosis and inhibit tumor growth across various cancer cell lines, indicating its potential as an anticancer agent .

Anticonvulsant Efficacy

Research has indicated that the compound may exhibit anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment. Preliminary findings suggest it may modulate GABAergic transmission, which is critical for seizure control.

Antidepressant Activity

A study conducted on modified versions of this compound highlighted its increased efficacy at serotonin receptors, paving the way for its use in developing novel antidepressants.

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound can effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine | Similar piperidine structure | Different receptor interaction profile |

| N-Methyl-N-(3-pyridinyl)methanamine hydrochloride | Contains a pyridine ring | Potential use in anti-inflammatory therapies |

| N-Benzyl-N-(4-fluorophenyl)-N-methylamine | Fluorinated phenyl group | Increased potency in certain receptor interactions |

Wirkmechanismus

The mechanism of action of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride can be compared with other similar compounds such as:

- n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine hydrochloride

- n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine sulfate

These compounds share similar structures but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior.

Biologische Aktivität

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that include a benzyl group and a piperidine ring, which are known to influence its interaction with biological targets.

- Chemical Formula : C₁₅H₂₆Cl₂N₂

- CAS Number : 1219961-22-4

- Molecular Weight : 303.30 g/mol

- Structure : The compound consists of a piperidine moiety attached to a benzyl group, contributing to its lipophilicity and ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Research indicates that compounds with similar structures often exhibit affinity for:

- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways, which are crucial in the treatment of neurological disorders.

- Serotonin Receptors : Affecting mood regulation and anxiety responses.

- Norepinephrine Transporters : Modulating adrenergic signaling, which can impact cardiovascular functions.

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds. While specific data on this compound is limited, structural analogs have shown promising results against viral infections, particularly Ebola virus. For instance, derivatives with similar piperidine structures exhibited effective concentrations (EC50 values) in the micromolar range against viral pseudotypes .

Anticancer Potential

The compound's ability to modulate cell signaling pathways suggests potential anticancer activity. Research indicates that piperidine derivatives can inhibit smooth muscle proliferation and inflammatory responses associated with cancer progression . This mechanism may involve the modulation of specific growth factor receptors and intracellular signaling cascades.

Case Studies and Research Findings

- Neuropharmacological Studies :

- Inflammatory Response Modulation :

- Selectivity and Toxicity Profiles :

Data Table: Biological Activities of Piperidine Derivatives

| Compound Name | EC50 (µM) | Selectivity Index | Biological Activity |

|---|---|---|---|

| Compound A | 0.27 | 358 | Antiviral |

| Compound B | 1.05 | Not specified | Anticancer |

| This compound | TBD | TBD | TBD |

Eigenschaften

IUPAC Name |

N-benzyl-N-methyl-2-piperidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2.2ClH/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15;;/h2-4,7-8,15-16H,5-6,9-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHOGWMHNZUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.